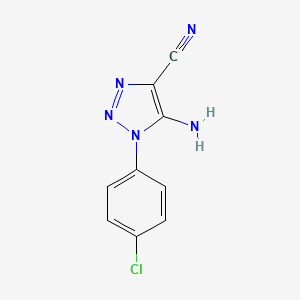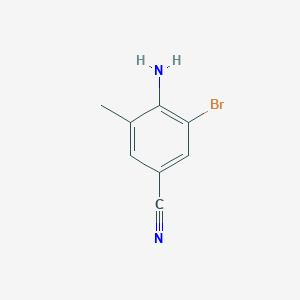![molecular formula C15H9F2N5O3 B3039196 4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid CAS No. 2375420-34-9](/img/structure/B3039196.png)
4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid
Vue d'ensemble
Description
Novel STING agonist, demonstrating broad interspecies and interallelic specificity, functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that induces the same "closed" conformation of STING, displaying antitumor activity, promoting the activation of CD8+ T, natural killer, and dendritic cells in relevant tissues, and facilitated antigen cross-priming
Mécanisme D'action
Target of Action
The primary target of SR-717 is the Stimulator of Interferon Genes (STING) . STING is a signaling protein that plays a critical role in innate immunity and is involved in various biological processes, including antitumor immunity .
Mode of Action
SR-717 functions as a direct mimetic of the natural STING ligand cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) . It binds to STING, inducing the same “closed” conformation of STING . This binding leads to the activation of STING, which in turn triggers a cascade of immune responses .
Result of Action
SR-717 has demonstrated significant antitumor activity . It promotes the activation of CD8+ T cells, natural killer cells, and dendritic cells in relevant tissues . It also facilitates antigen cross-priming and induces the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .
Analyse Biochimique
Biochemical Properties
SR-717 (free acid) plays a significant role in biochemical reactions. It interacts with the STING protein, a crucial component of the immune system . The compound induces the same closed conformation of STING, providing a pathway to explore systemic STING agonists in various contexts, including antitumor immunity .
Cellular Effects
SR-717 (free acid) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it induces the expression of PD-L1 in THP1 cells and in primary human peripheral blood mononuclear cells in a STING-dependent manner .
Molecular Mechanism
The molecular mechanism of action of SR-717 (free acid) involves its direct interaction with the STING protein . It functions as a direct mimetic of the natural STING ligand cGAMP that induces the same closed conformation of STING . This interaction leads to the activation of STING, thereby enhancing the immune response .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, SR-717 (free acid) shows consistent effects on cellular function . It is stable and does not degrade quickly, making it suitable for long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of SR-717 (free acid) vary with different dosages . At a dosage of 30 mg/kg, administered intraperitoneally once per day for one week, it showed significant antitumor activity in mice .
Metabolic Pathways
SR-717 (free acid) is involved in the cGAS-STING pathway, a crucial metabolic pathway in the immune response . It interacts with the STING protein, which is a part of this pathway .
Propriétés
IUPAC Name |
4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVQIJGIZVRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)












